molecular formula C14H10F3N7 B2808736 3-(1-methyl-1H-pyrrol-2-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 338420-37-4

3-(1-methyl-1H-pyrrol-2-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2808736
CAS RN: 338420-37-4
M. Wt: 333.278
InChI Key: STBXCNCIEQUULN-UHFFFAOYSA-N
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Description

The compound “3-(1-methyl-1H-pyrrol-2-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a complex organic molecule. It contains several functional groups and rings, including a pyrrole ring, a pyridine ring, and a triazole ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several cyclic structures and a variety of functional groups. The presence of nitrogen in the pyrrole, pyridine, and triazole rings contributes to the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the various rings and functional groups would likely make the compound relatively polar, influencing its solubility in different solvents .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Research has been conducted on the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP). This involves starting from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile and employing room-temperature reactions with triethyl orthoesters to afford corresponding imidic esters. These compounds are further treated to yield final products characterized by spectral and microanalytical data (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).

Green Synthesis Approaches

  • A green, one-pot, solvent-free synthesis approach has been explored for the synthesis of pyrazolo[1,5-a]pyrimidines and other heterocyclic compounds containing triazole moiety. These methods are highlighted for their eco-friendliness and potential in generating compounds with competitive antimicrobial activities to known antibacterial and antifungal drugs (Abdelhamid et al., 2016).

Application in Antimicrobial Activities

  • Several synthesized compounds, particularly those related to pyrazolo[1,5-a]pyrimidine and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, have been tested for their antimicrobial activities. Some have shown competitive activities against bacterial and fungal strains, indicating potential pharmaceutical applications (Gomha & Riyadh, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, specific information about the mechanism of action of this compound was not found in the available literature .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Unfortunately, specific information about the safety and hazards of this compound was not found in the available literature .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, reactivity, and potential uses. For example, it could be interesting to explore whether this compound has any useful biological activity, given its complex structure .

properties

IUPAC Name

5-(1-methylpyrrol-2-yl)-12-(trifluoromethyl)-2,3,4,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N7/c1-23-4-2-3-8(23)11-13-20-12(18)10-9(24(13)22-21-11)5-7(6-19-10)14(15,16)17/h2-6H,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBXCNCIEQUULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=C3N=C(C4=C(N3N=N2)C=C(C=N4)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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